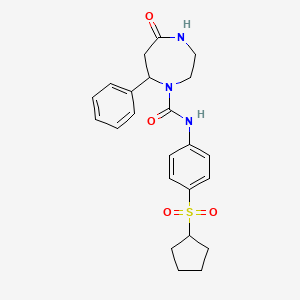![molecular formula C11H10N4O B7572606 N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7572606.png)
N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide (C8H7N5O) is a chemical compound that has been widely studied for its potential use in scientific research. It is a heterocyclic aromatic compound that contains both nitrogen and oxygen atoms in its structure. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for research in various fields.
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its ability to bind to DNA and form adducts. These adducts can interfere with the normal functioning of DNA, leading to DNA damage and inhibition of DNA repair mechanisms.
Biochemical and Physiological Effects:
N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms. It has also been shown to have cytotoxic effects on various cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide in lab experiments is its ability to induce DNA damage and inhibit DNA repair mechanisms. This makes it a valuable tool in the study of DNA damage and repair mechanisms. However, one limitation of using this compound is its potential cytotoxic effects on cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide. One area of research could be the development of new methods for synthesizing this compound. Another area of research could be the study of its effects on different types of cells and organisms. Additionally, research could be conducted to investigate the potential use of this compound in cancer treatment and other therapeutic applications.
In conclusion, N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a promising compound for scientific research. Its ability to induce DNA damage and inhibit DNA repair mechanisms makes it a valuable tool in the study of DNA damage and repair mechanisms. Further research is needed to fully understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide can be achieved through a multi-step process. One method involves the reaction of 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid with cyanomethyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have various effects on the body, including the ability to induce DNA damage and inhibit DNA repair. This makes it a valuable tool in the study of DNA damage and repair mechanisms.
Propiedades
IUPAC Name |
N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c1-8-2-5-15-7-9(14-10(15)6-8)11(16)13-4-3-12/h2,5-7H,4H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBKBAULNPYXTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-butan-2-yloxyphenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7572523.png)
![N-methyl-3-(2-methylpropylsulfanyl)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]propanamide](/img/structure/B7572531.png)
![(E)-3-(1,3-benzodioxol-5-yl)-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]prop-2-enamide](/img/structure/B7572553.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572557.png)
![(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-pyrazin-2-ylmethanone](/img/structure/B7572574.png)
![[5-[(1,1-Dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl-trimethylsilane](/img/structure/B7572577.png)

![1-[2-(1-Benzylpyrrolidin-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7572586.png)
![N-(2-hydroxyphenyl)-2-[(4-methylcyclohexyl)sulfamoyl]acetamide](/img/structure/B7572591.png)
![N-[(2-ethoxyphenyl)methyl]-2-(2,4,5-trioxo-3-prop-2-enylimidazolidin-1-yl)acetamide](/img/structure/B7572604.png)
![7-fluoro-2-methyl-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B7572612.png)


